![molecular formula C22H21ClFNO4 B12607353 elvitegravir;3-Quinolinecarboxylic acid, 6-[(3-chloro-2-fluorophenyl)methyl]-1,4-dihydro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-4-oxo-](/img/structure/B12607353.png)
elvitegravir;3-Quinolinecarboxylic acid, 6-[(3-chloro-2-fluorophenyl)methyl]-1,4-dihydro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Elvitegravir;3-Quinolinecarboxylic acid, 6-[(3-chloro-2-fluorophenyl)methyl]-1,4-dihydro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-4-oxo-: is a chemical compound known for its application in the field of medicine, particularly as an antiretroviral drug used in the treatment of HIV infection. It is a member of the integrase strand transfer inhibitors (INSTIs) class, which prevents the integration of viral DNA into the host cell genome, thereby inhibiting viral replication.
Preparation Methods
The synthesis of elvitegravir involves multiple steps, including the formation of the quinoline core and subsequent functionalization. The synthetic route typically starts with the preparation of the quinolinecarboxylic acid derivative, followed by the introduction of the 3-chloro-2-fluorophenyl group and the hydroxymethyl-2-methylpropyl side chain. Industrial production methods often involve optimized reaction conditions to ensure high yield and purity, including the use of specific catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
Elvitegravir undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Scientific Research Applications
Elvitegravir is extensively studied for its applications in:
Chemistry: As a model compound for studying integrase inhibitors and their interactions with viral DNA.
Biology: Understanding the mechanisms of HIV integration and replication.
Medicine: Used in combination therapies for the treatment of HIV infection, improving patient outcomes by reducing viral load.
Industry: Production of antiretroviral drugs and development of new integrase inhibitors.
Mechanism of Action
Elvitegravir exerts its effects by inhibiting the HIV integrase enzyme, which is essential for the integration of viral DNA into the host cell genome. The compound binds to the active site of the integrase enzyme, preventing the strand transfer step of the integration process. This inhibition blocks the replication cycle of the virus, reducing the viral load in the patient’s body.
Comparison with Similar Compounds
Elvitegravir is compared with other integrase inhibitors such as raltegravir and dolutegravir. While all these compounds share a similar mechanism of action, elvitegravir is unique due to its specific chemical structure, which provides distinct pharmacokinetic properties and resistance profiles. Similar compounds include:
Raltegravir: Another integrase inhibitor with a different chemical structure and pharmacokinetic profile.
Dolutegravir: Known for its high barrier to resistance and favorable pharmacokinetics.
Bictegravir: A newer integrase inhibitor with improved efficacy and resistance profiles.
Elvitegravir’s uniqueness lies in its specific binding affinity and pharmacokinetic properties, making it a valuable component of combination antiretroviral therapies.
Properties
Molecular Formula |
C22H21ClFNO4 |
|---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
6-[(3-chloro-2-fluorophenyl)methyl]-1-(1-hydroxy-3-methylbutan-2-yl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C22H21ClFNO4/c1-12(2)19(11-26)25-10-16(22(28)29)21(27)15-9-13(6-7-18(15)25)8-14-4-3-5-17(23)20(14)24/h3-7,9-10,12,19,26H,8,11H2,1-2H3,(H,28,29) |
InChI Key |
GKPAWDQEYZGYEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CO)N1C=C(C(=O)C2=C1C=CC(=C2)CC3=C(C(=CC=C3)Cl)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino}oxidanide](/img/structure/B12607274.png)
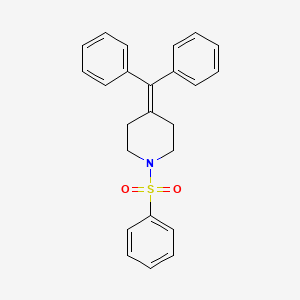
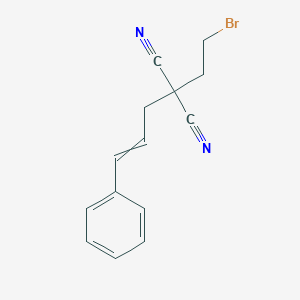
![2,2'-[Dodecane-1,12-diyldi(1,2,4-oxadiazole-3,5-diyl)]diacetic acid](/img/structure/B12607304.png)
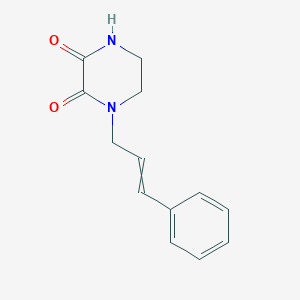
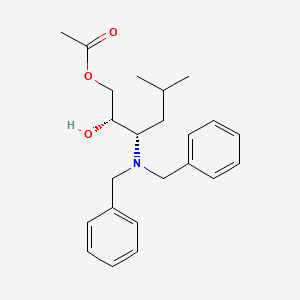

![5-[(2-Methyl-1-benzofuran-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12607324.png)
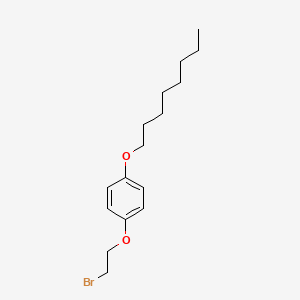
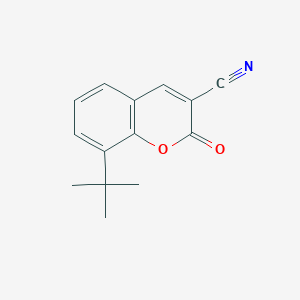
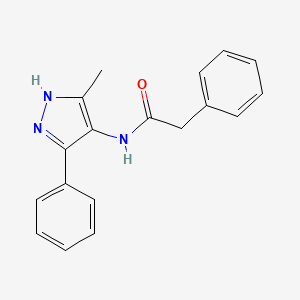
![Acetamide,N-[(1S,2S)-1-[(3,5-difluorophenyl)methyl]-2-[(3R,5S,6R)-6-(2,2-dimethylpropoxy)-5-methyl-3-morpholinyl]-2-hydroxyethyl]-](/img/structure/B12607344.png)
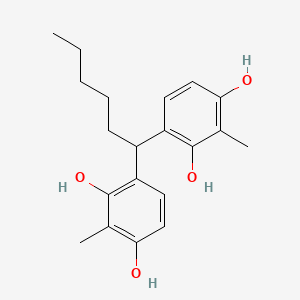
![3-{[(1-Methylpiperidin-4-yl)oxy]methyl}aniline](/img/structure/B12607360.png)
